Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, also known as Methyl isoxazole-4-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile building block that can be used to synthesize a wide range of organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate is not well understood. However, it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. PDE-4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a second messenger involved in various cellular processes.
Biochemical and Physiological Effects
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to produce a wide range of derivatives. Additionally, it has a high purity and stability, which makes it ideal for use in various experiments. However, there are some limitations to its use. Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate can be toxic at high concentrations, and it can also be difficult to dissolve in certain solvents.
Zukünftige Richtungen
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has several potential future directions for scientific research. One of the most promising areas of research is the development of new drugs based on Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate. Additionally, it has potential applications in the development of new materials, such as polymers and coatings. Furthermore, it has potential applications in the field of agriculture, such as the development of new herbicides and insecticides.
Synthesemethoden
The synthesis of Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate can be achieved through a multistep reaction process. The first step involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. The second step involves the reaction of ethyl 2-hydroxyiminoacetate with sodium methoxide to form Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate isoxazole-4-carboxylate has been used in the development of various drugs, including anti-cancer, anti-inflammatory, and anti-bacterial agents. Additionally, it has been used in the development of agrochemicals, such as herbicides and insecticides.
Eigenschaften
CAS-Nummer |
166899-06-5 |
---|---|
Produktname |
Methyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate |
Molekularformel |
C5H5NO4 |
Molekulargewicht |
143.1 g/mol |
IUPAC-Name |
methyl 5-oxo-2H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-10-5(3)8/h2,6H,1H3 |
InChI-Schlüssel |
SVDHZGNESDZKQI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNOC1=O |
Kanonische SMILES |
COC(=O)C1=CNOC1=O |
Synonyme |
4-Isoxazolecarboxylicacid,2,5-dihydro-5-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.